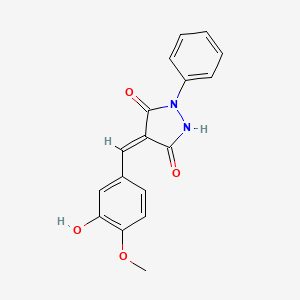

4-(3-hydroxy-4-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(3-hydroxy-4-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione” is a derivative of 3-Hydroxy-4-methoxybenzaldehyde . This compound is used as a starting reagent in the synthesis of various other compounds .

Synthesis Analysis

The synthesis of related compounds involves the reaction of thiosemicarbazide with 2-hydroxy-3-methoxybenzaldehyde in dry ethanol . This reaction yields Schiff bases .Molecular Structure Analysis

The structure of related compounds has been elucidated by spectroscopic (FT-IR, 1H NMR, and 13C NMR) and single crystal X-ray diffraction techniques .Chemical Reactions Analysis

The compound undergoes condensation reactions with various reagents to yield different products . For example, it can react with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide to yield Schiff bases .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, 3-Hydroxy-4-methoxybenzaldehyde has a boiling point of 179 °C/15 mmHg and a melting point of 113-115 °C . It also has a density of 1.3±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Anticancer Drug Synthesis

The compound acts as a precursor for the stereoselective synthesis of the anticancer drug (Z)-combretastatin A-4 . This suggests its potential use in the development of new anticancer therapies.

Preparation of Morphine

This compound is used as an important raw material for the preparation of morphine . Morphine is a potent opiate analgesic medication and is considered a gold standard in pain relief.

Schiff Base Preparation

It is involved in the preparation of Schiff bases by reacting with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide . Schiff bases are often used in organic synthesis and coordination chemistry.

Tyrosinase Inhibition

The compound has been evaluated as a potent tyrosinase inhibitor . Tyrosinase is an enzyme that is involved in the production of melanin, and its inhibitors have applications in cosmetics and medicinal industries.

Synthesis of Other Compounds

It is used to prepare (Z)-2-(3-hydroxy-4-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one by reacting with 1-azabicyclo[2.2.2]octan-3-one . This suggests its potential use in the synthesis of a variety of organic compounds.

Glycitein Synthesis

The compound acts as a precursor for the synthesis of glycitein . Glycitein is a type of isoflavone found in soy and has been studied for its potential health benefits.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The development of new tyrosinase inhibitors is an active area of research due to their potential applications in treating conditions related to melanin overproduction . Therefore, “4-(3-hydroxy-4-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione” and its derivatives could be of interest in future studies.

Propiedades

IUPAC Name |

(4E)-4-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-23-15-8-7-11(10-14(15)20)9-13-16(21)18-19(17(13)22)12-5-3-2-4-6-12/h2-10,20H,1H3,(H,18,21)/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGLDUZEVVKMEO-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine](/img/structure/B5746776.png)

![1-[(2-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5746779.png)

![2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5746787.png)

![2-(4-bromophenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5746793.png)

![4-{2-[(cinnamoylamino)acetyl]carbonohydrazonoyl}-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B5746810.png)

![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5746813.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5746815.png)

![2-(2-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5746820.png)

![4-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5746842.png)